

An In-depth Technical Guide to the Synthesis and Chemical Properties of Dasolampanel

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Compound of Interest

Compound Name: *Dasolampanel*

Cat. No.: *B606946*

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Abstract

Dasolampanel, also known as NGX-426, is a potent, orally bioavailable competitive antagonist of α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. Developed as a potential therapeutic for chronic pain conditions, including neuropathic pain and migraine, **Dasolampanel** represents an important evolution from its non-orally bioavailable predecessor, tezampanel. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of **Dasolampanel**, intended to support further research and development in the field of neurology and pain management.

Chemical Properties

Dasolampanel is a complex heterocyclic molecule with the systematic IUPAC name (3S,4aS,6S,8aR)-6-(3-chloro-2-(1H-tetrazol-5-yl)phenoxy)-decahydroisoquinoline-3-carboxylic acid. Its chemical and physical properties are summarized in the table below.

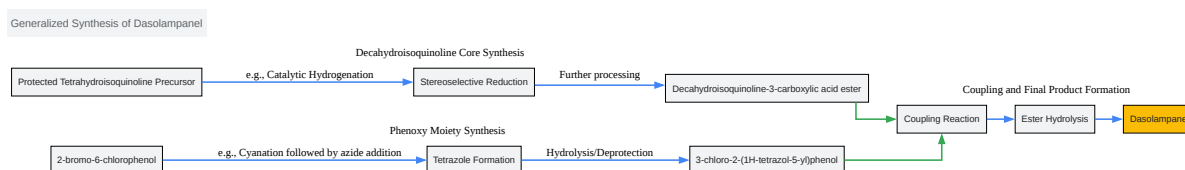
Property	Value	Reference
Molecular Formula	C17H20CIN5O3	[1][2]
Molecular Weight	377.83 g/mol	[1][2]
CAS Number	503294-13-1	[1]
Appearance	Solid (predicted)	
Solubility	Data not publicly available	
pKa	Data not publicly available	

Synthesis of Dasolampanel

While a detailed, step-by-step experimental protocol for the synthesis of **Dasolampanel** is not publicly available in peer-reviewed literature, a general synthetic strategy can be inferred from patents and publications on related decahydroisoquinoline-3-carboxylic acid derivatives. The synthesis would logically involve the construction of the core decahydroisoquinoline-3-carboxylic acid scaffold, followed by the coupling of the substituted phenoxy moiety.

A plausible, generalized synthetic pathway is outlined below. It is important to note that the following is a representative scheme and the actual process may involve different reagents, protecting groups, and reaction conditions.

Generalized Synthetic Workflow



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Caption: A generalized synthetic workflow for **Dasolampanel**.

Experimental Protocols (General Description):

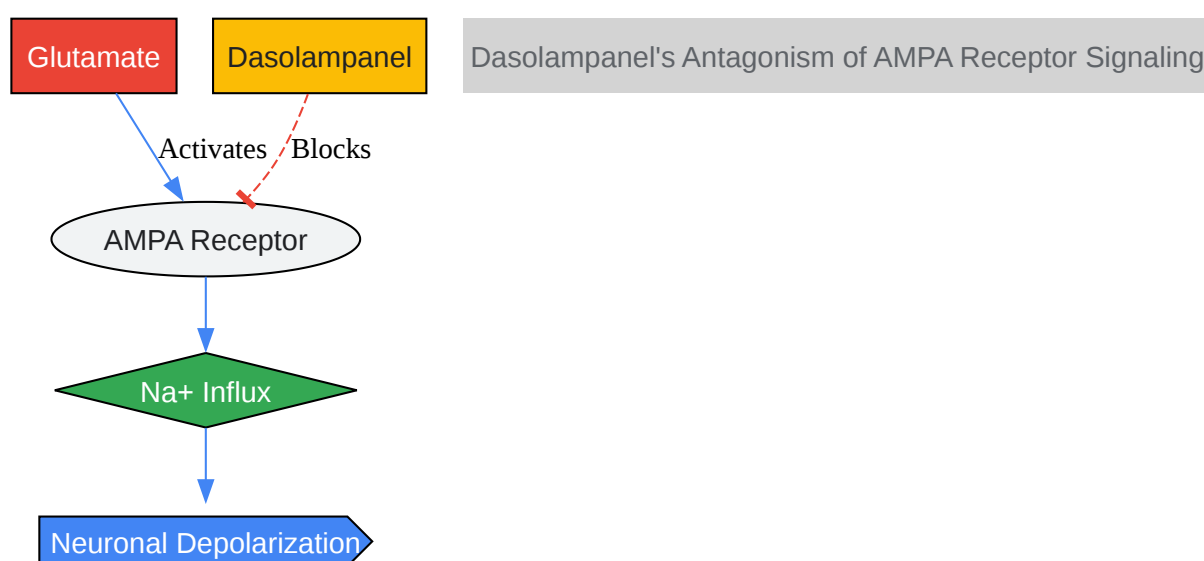
- **Step 1: Synthesis of the Decahydroisoquinoline Core:** The synthesis of the decahydroisoquinoline-3-carboxylic acid core is a critical step. This can be achieved through various methods, including the Pictet-Spengler reaction followed by stereoselective reduction of a tetrahydroisoquinoline precursor. The use of chiral catalysts or resolving agents would be necessary to obtain the desired (3S,4aS,6S,8aR) stereochemistry. The carboxylic acid would likely be protected as an ester during these steps.
- **Step 2: Synthesis of the Substituted Phenol:** The 3-chloro-2-(1H-tetrazol-5-yl)phenol moiety would be synthesized separately. This could start from a commercially available substituted phenol, such as 2-bromo-6-chlorophenol. The tetrazole ring can be formed from a nitrile precursor, which in turn can be introduced via various organic reactions.
- **Step 3: Coupling and Deprotection:** The decahydroisoquinoline core and the substituted phenol would then be coupled, likely through a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. The final step would involve the deprotection of the carboxylic acid, typically by hydrolysis of the ester, to yield **Dasolampanel**.

Mechanism of Action and Signaling Pathways

Dasolampanel functions as a competitive antagonist at both AMPA and kainate receptors, which are ionotropic glutamate receptors crucial for fast excitatory neurotransmission in the central nervous system. By blocking these receptors, **Dasolampanel** reduces the excitatory effects of glutamate.

Antagonism of AMPA Receptors

AMPA receptors mediate the majority of fast excitatory postsynaptic currents. Upon binding glutamate, these receptors open, allowing an influx of sodium ions (and in some cases, calcium ions), leading to depolarization of the postsynaptic neuron. **Dasolampanel** competitively binds to the glutamate binding site on the AMPA receptor, preventing its activation.



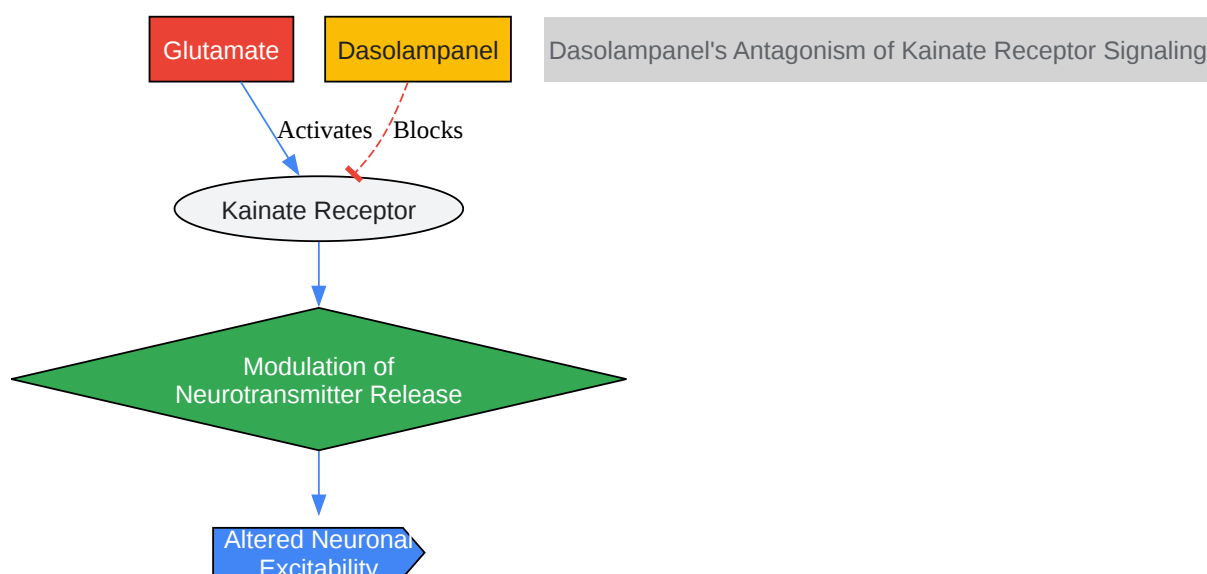
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Caption: **Dasolampanel** competitively blocks glutamate binding to AMPA receptors.

Antagonism of Kainate Receptors

Kainate receptors have a more modulatory role in synaptic transmission. They are located both presynaptically, where they can regulate the release of glutamate and GABA, and postsynaptically, where they contribute to the excitatory postsynaptic potential.

Dasolampanel's antagonism of kainate receptors further contributes to the overall reduction in neuronal excitability.



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Caption: **Dasolampanel** blocks kainate receptors, modulating neurotransmission.

Pharmacokinetics and Pharmacodynamics

Detailed pharmacokinetic and pharmacodynamic data for **Dasolampanel** are not extensively published. However, information can be gleaned from studies on its ester prodrug, **Dasolampanel** etibutil (LY545694), which was designed to improve oral bioavailability.

Parameter	Finding	Subject	Reference
Route of Administration	Oral	Human	
Prodrug	Dasolampanel etibutil (LY545694)		
Maximally Tolerated Multiple Dose (MTMD) of LY545694	25 mg twice daily	Healthy Male Volunteers	
Adverse Events (LY545694)	Dizziness, nausea, vomiting	Patients in clinical trials	
Efficacy in Pain Models (LY545694)	Reduced secondary hyperalgesia in a brief thermal stimulation model	Healthy Male Volunteers	

Conclusion and Future Directions

Dasolampanel is a promising molecule in the field of non-opioid analgesics due to its specific mechanism of action as a dual AMPA/kainate receptor antagonist. While its clinical development has not progressed to market, the compound and its derivatives remain valuable tools for research into the glutamatergic system and its role in chronic pain and other neurological disorders. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile and to explore its therapeutic potential in other indications. The development of detailed and scalable synthetic routes will be crucial for facilitating such research.

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